
6-Bromo-1-(bromomethyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1-(bromomethyl)naphthalene is an organic compound with the molecular formula C11H8Br2 It is a derivative of naphthalene, where two bromine atoms are substituted at the 6th position and on the methyl group attached to the 1st position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(bromomethyl)naphthalene typically involves the bromination of 1-(bromomethyl)naphthalene. This can be achieved by treating 1-(bromomethyl)naphthalene with bromine in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 6th position of the naphthalene ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale bromination reactions with appropriate safety and environmental controls to handle the reactive bromine species and ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1-(bromomethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as cyanide, to form nitriles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium cyanide or potassium cyanide in the presence of a suitable solvent.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed:
Substitution Reactions: Formation of 6-cyano-1-(bromomethyl)naphthalene.
Coupling Reactions: Formation of biaryl compounds with various substituents depending on the organoboron reagent used.
Scientific Research Applications
6-Bromo-1-(bromomethyl)naphthalene has several applications in scientific research:
Biology and Medicine:
Industry: It serves as a precursor for the synthesis of various functional materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(bromomethyl)naphthalene in chemical reactions involves the activation of the bromine atoms for substitution or coupling reactions. The bromine atoms act as leaving groups, allowing nucleophiles or organometallic reagents to form new bonds with the naphthalene ring. The molecular targets and pathways involved depend on the specific reaction and reagents used .
Comparison with Similar Compounds
1-Bromonaphthalene: A simpler brominated naphthalene with a single bromine atom at the 1st position.
2-Bromonaphthalene: Another isomer with the bromine atom at the 2nd position.
1-(Bromomethyl)naphthalene: The precursor to 6-Bromo-1-(bromomethyl)naphthalene, with a single bromine atom on the methyl group.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which allows for more diverse chemical reactivity and the potential to form more complex molecules through substitution and coupling reactions.
Properties
CAS No. |
86456-69-1 |
|---|---|
Molecular Formula |
C11H8Br2 |
Molecular Weight |
299.99 g/mol |
IUPAC Name |
6-bromo-1-(bromomethyl)naphthalene |
InChI |
InChI=1S/C11H8Br2/c12-7-9-3-1-2-8-6-10(13)4-5-11(8)9/h1-6H,7H2 |
InChI Key |
OFUWLIWMZOLNEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



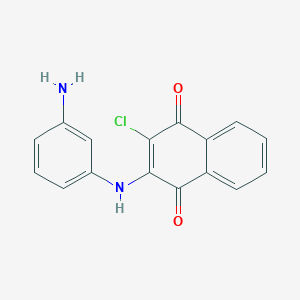
![2-([1,1'-Biphenyl]-3-yl)-4H-1-benzopyran-4-one](/img/structure/B11830127.png)
![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)
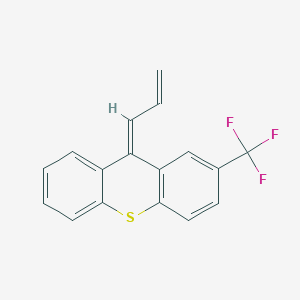

![9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole](/img/structure/B11830133.png)
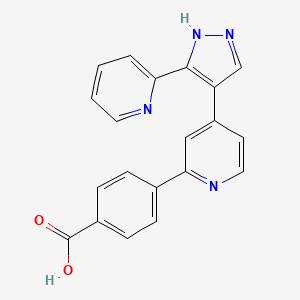


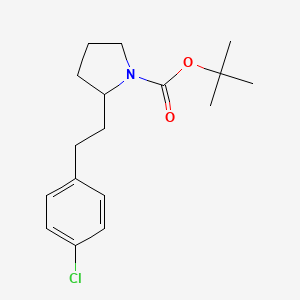
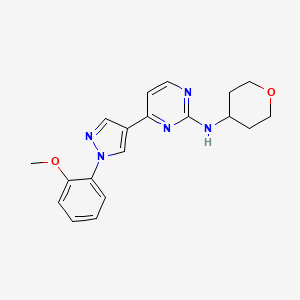
![8-(5-(Pyrimidin-2-yl)pyridin-2-yl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B11830181.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B11830187.png)
